ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with an ethyl ester, an acetamido group, and a 4-fluorophenylsulfanyl moiety, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the fluorophenyl group suggests potential interactions with aromatic amino acids in protein targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The presence of the ethyl ester group suggests potential for hydrolysis, which could affect the compound’s bioavailability .
Result of Action
Based on the presence of the fluorophenyl and thiophene groups, it may have potential anti-inflammatory or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) under reflux conditions.
Introduction of the 4-Fluorophenylsulfanyl Group: The thiophene ring is then functionalized with a 4-fluorophenylsulfanyl group through a nucleophilic substitution reaction, using 4-fluorobenzenethiol and a suitable leaving group.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, converting it to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 4-fluorophenylsulfanyl group can be substituted with other nucleophiles under suitable conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-{2-[(4-chlorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
- Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
- Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and pharmacokinetic properties, making this compound unique in its specific interactions and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S2/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)9-22-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVDDVCJPIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.